molecular formula C30H29N3O4S B11444649 8-[4-(benzyloxy)-3-methoxyphenyl]-3-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

8-[4-(benzyloxy)-3-methoxyphenyl]-3-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11444649
M. Wt: 527.6 g/mol
InChI Key: UWDSIKKWANCGDT-UHFFFAOYSA-N
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Description

8-[4-(benzyloxy)-3-methoxyphenyl]-3-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 8-[4-(benzyloxy)-3-methoxyphenyl]-3-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core pyrido[2,1-b][1,3,5]thiadiazine structure, followed by the introduction of the benzyloxy, methoxy, ethoxy, and carbonitrile groups. Industrial production methods may involve optimizing these steps to increase yield and reduce costs.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy and ethoxy groups can be oxidized under specific conditions.

    Reduction: The carbonitrile group can be reduced to an amine.

    Substitution: The benzyloxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-[4-(benzyloxy)-3-methoxyphenyl]-3-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling. Detailed studies are required to elucidate the exact molecular mechanisms and pathways.

Comparison with Similar Compounds

Similar compounds include other pyrido[2,1-b][1,3,5]thiadiazine derivatives with different substituents. The uniqueness of 8-[4-(benzyloxy)-3-methoxyphenyl]-3-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile lies in its specific combination of functional groups, which may confer unique properties and applications compared to other derivatives.

Properties

Molecular Formula

C30H29N3O4S

Molecular Weight

527.6 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-8-(3-methoxy-4-phenylmethoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C30H29N3O4S/c1-3-36-24-12-10-23(11-13-24)32-19-33-29(34)16-25(26(17-31)30(33)38-20-32)22-9-14-27(28(15-22)35-2)37-18-21-7-5-4-6-8-21/h4-15,25H,3,16,18-20H2,1-2H3

InChI Key

UWDSIKKWANCGDT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC

Origin of Product

United States

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